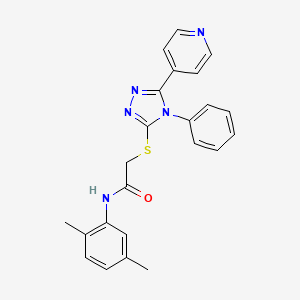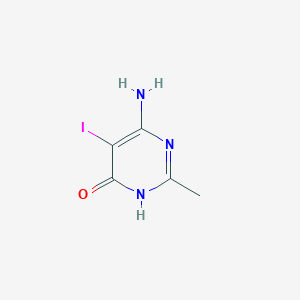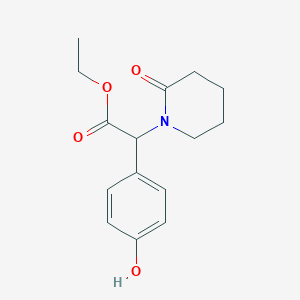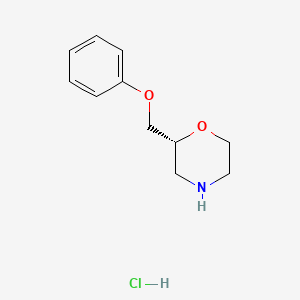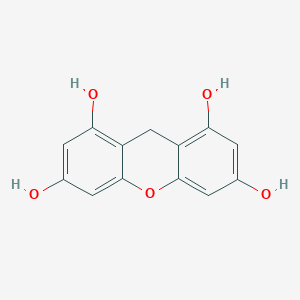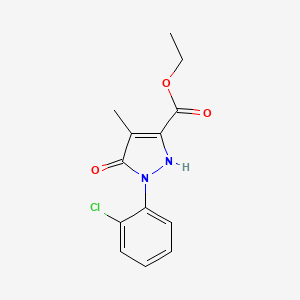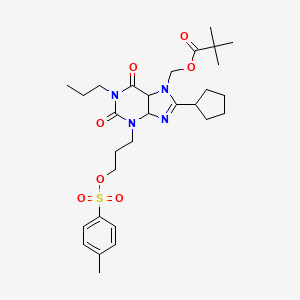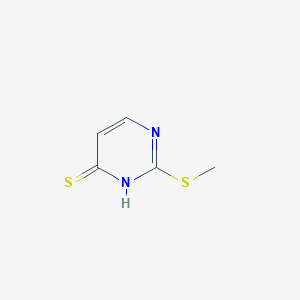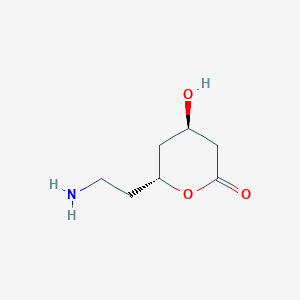
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,6R)-6-(2-アミノエチル)-4-ヒドロキシオキサン-2-オンは、アミノエチル基とヒドロキシル基で置換されたオキサン環を含む独特の構造を持つ化学化合物です。
準備方法
合成経路と反応条件
(4R,6R)-6-(2-アミノエチル)-4-ヒドロキシオキサン-2-オンの合成は、通常、以下の手順を含みます。
出発物質: 合成は、オキサン環とアミノエチル基の前駆体を含む適切な出発物質の選択から始まります。
オキサン環の形成: オキサン環は、一連の環化反応によって形成されます。これらの反応は、多くの場合、正しい立体化学を確保するために、特定の触媒と反応条件を必要とします。
アミノエチル基の導入: アミノエチル基は、求核置換反応によって導入されます。この手順の一般的な試薬には、エチレンジアミンや関連する化合物があります。
ヒドロキシル化: ヒドロキシル基は、酸化反応によって導入されます。過酸化水素や四酸化オスミウムなどの試薬がこの目的で一般的に使用されます。
工業的生産方法
(4R,6R)-6-(2-アミノエチル)-4-ヒドロキシオキサン-2-オンの工業的生産は、実験室規模の合成方法を拡大することにより行われます。これには、反応条件の最適化、適切な溶媒の選択、再結晶やクロマトグラフィーなどの技術による最終生成物の純度の確保が含まれます。
化学反応の分析
反応の種類
(4R,6R)-6-(2-アミノエチル)-4-ヒドロキシオキサン-2-オンは、以下のものを含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化することができます。
還元: この化合物は、アルコールまたはアミンを形成するために還元することができます。
置換: アミノエチル基は、さまざまな求電子剤との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、四酸化オスミウム、または過マンガン酸カリウムなどの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: ハロゲン化アルキルまたはアシルクロリドなどの求電子剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生成する可能性があり、還元は第一級または第二級アルコールを生成する可能性があります。
科学的研究の応用
(4R,6R)-6-(2-アミノエチル)-4-ヒドロキシオキサン-2-オンは、いくつかの科学研究で応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学経路における潜在的な役割と酵素との相互作用について研究されています。
医学: 薬物開発の前駆体としての役割など、潜在的な治療効果について調査されています。
工業: 特殊化学薬品や材料の生産に使用されています。
作用機序
(4R,6R)-6-(2-アミノエチル)-4-ヒドロキシオキサン-2-オンの作用機序は、特定の分子標的や経路との相互作用に関与しています。アミノエチル基は酵素や受容体と相互作用することができ、ヒドロキシル基は水素結合やその他の相互作用に関与することができます。これらの相互作用は、生化学経路を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
tert-ブチル (2-アミノエトキシ)カルバメート: 構造は似ていますが、官能基が異なります。
4-[(tert-ブトキシカルボニル)アミノ]フェニルボロン酸: オキサン環の代わりにボロン酸基を含んでいます。
独自性
(4R,6R)-6-(2-アミノエチル)-4-ヒドロキシオキサン-2-オンは、その特定の立体化学と、オキサン環上のアミノエチル基とヒドロキシル基の両方の存在によって独特です。この機能の組み合わせにより、類似の化合物と比較して独特の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
tert-Butyl (2-aminoethoxy)carbamate: Similar in structure but with different functional groups.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Contains a boronic acid group instead of an oxane ring.
Uniqueness
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one is unique due to its specific stereochemistry and the presence of both an aminoethyl group and a hydroxyl group on the oxane ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2/t5-,6-/m1/s1 |
InChIキー |
BRVZJVWQCGAIPE-PHDIDXHHSA-N |
異性体SMILES |
C1[C@H](CC(=O)O[C@@H]1CCN)O |
正規SMILES |
C1C(CC(=O)OC1CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



